molecular formula C20H23N7O2 B10933622 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933622
M. Wt: 393.4 g/mol
InChI Key: LZIGOGNBIVNECC-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate as a base. The reaction is carried out in a mixture of ethyl acetate and water, producing the desired compound with high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets in biological systems. It has been shown to fit well into active sites of certain enzymes, inhibiting their activity. This interaction is characterized by lower binding free energy, indicating a strong and specific binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(3-METHYL-1-PROPYL-1H-PYRAZOL-5-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-(5-methyl-2-propylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-5-8-27-17(10-12(3)23-27)22-19(28)14-11-16(15-7-9-26(6-2)24-15)21-20-18(14)13(4)25-29-20/h7,9-11H,5-6,8H2,1-4H3,(H,22,28)

InChI Key

LZIGOGNBIVNECC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=NN(C=C4)CC

Origin of Product

United States

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